1H-pyrrolo[2,3-c]pyridine-4-carbaldehyde

Medicinal Chemistry Sourcing and Procurement Building Block Synthesis

Sourcing a reliable 6-azaindole-4-carbaldehyde scaffold for lead optimization often means compromising between regioisomeric purity and supply lead time. This specific [2,3-c] fused derivative resolves that bottleneck directly. • Validated Core: Provides direct access to the 6-azaindole pharmacophore implicated in nanomolar LSD1 inhibition and TLR9 antagonism programs. • Synthetic Efficiency: The 4-carbaldehyde handle eliminates de novo core functionalization steps, enabling immediate reductive amination or Knoevenagel diversification. • Supply Assurance: Procured as a certified ≥97% pure intermediate with defined storage conditions, bridging the gap between medicinal chemistry design and rapid experimental execution.

Molecular Formula C8H6N2O
Molecular Weight 146.15 g/mol
CAS No. 1100319-30-9
Cat. No. B3212349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-pyrrolo[2,3-c]pyridine-4-carbaldehyde
CAS1100319-30-9
Molecular FormulaC8H6N2O
Molecular Weight146.15 g/mol
Structural Identifiers
SMILESC1=CNC2=C1C(=CN=C2)C=O
InChIInChI=1S/C8H6N2O/c11-5-6-3-9-4-8-7(6)1-2-10-8/h1-5,10H
InChIKeyIIBARYOBKFNQMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-pyrrolo[2,3-c]pyridine-4-carbaldehyde (CAS 1100319-30-9): Sourcing, Purity, and Core Characteristics for Medicinal Chemistry Research


1H-pyrrolo[2,3-c]pyridine-4-carbaldehyde (CAS 1100319-30-9) is a heterocyclic building block consisting of a fused pyrrole and pyridine ring system—a 6-azaindole core—with a reactive aldehyde functional group at the 4-position . This scaffold is a foundational element in the design of kinase inhibitors, epigenetic modulators, and acid pump antagonists, owing to its versatility as a pharmacophore in drug development programs [1]. As a key intermediate, it is commercially available with certified purity (≥97%) and is characterized by its molecular weight (146.15 g/mol) and its calculated physicochemical properties, including an XLogP3 of 0.400 and a topological polar surface area (TPSA) of 45.8 Ų . The compound is typically sourced for applications in medicinal chemistry and early-stage drug discovery.

1 Fused 6-azaindole core for kinase inhibitor and epigenetic modulator research
2 Reactive C4-aldehyde handle enabling late-stage diversification and library synthesis
3 Certified high purity (≥97%) for reproducible synthetic and biological workflows

Why 1H-pyrrolo[2,3-c]pyridine-4-carbaldehyde Cannot Be Interchanged with Closely Related Analogs in Critical Research Applications


The selection of 1H-pyrrolo[2,3-c]pyridine-4-carbaldehyde is non-interchangeable with its closest regioisomers or functional analogs due to the specific impact of ring fusion geometry on biological target engagement and the differential reactivity of its aldehyde handle. The [2,3-c] ring fusion (6-azaindole) presents a distinct spatial orientation of its nitrogen atoms compared to the [2,3-b] (7-azaindole) or [3,2-c] (5-azaindole) isomers, a factor known to critically alter kinase hinge-binding affinity and selectivity profiles in medicinal chemistry campaigns [1]. Furthermore, the presence of the 4-carbaldehyde group provides a unique, versatile synthetic vector for late-stage functionalization via reductive amination or Knoevenagel condensation, which is not present in the unsubstituted 6-azaindole core [2]. Attempting to replace this specific scaffold with an in-class analog can lead to significant divergence in the structure-activity relationship (SAR) of a lead series, undermining potency, metabolic stability, or synthetic tractability.

Regioisomer geometry alters target engagement [2,3-c] ring fusion presents a distinct N-atom orientation compared to [2,3-b] or [3,2-c] isomers, which may critically shift kinase hinge-binding affinity and selectivity profiles.
Unsubstituted core lacks the synthetic handle 6-Azaindole (CAS 271-29-4) does not contain the reactive 4-carbaldehyde group, limiting its use for direct functionalization without additional synthetic steps.
TLR subtype selectivity is ring-fusion specific The [2,3-c] scaffold is reported in TLR9 inhibition contexts, whereas the [3,2-c] isomer is associated with TLR7/8 activity, indicating divergent immunomodulatory research pathways.

Product-Specific Quantitative Evidence: Comparative Performance of 1H-pyrrolo[2,3-c]pyridine-4-carbaldehyde vs. Analogs


Procurement and Cost Efficiency: A Direct Comparison of 1H-pyrrolo[2,3-c]pyridine-4-carbaldehyde with Its [2,3-b] Regioisomer

A direct procurement comparison reveals significant logistical and cost advantages for the [2,3-b] regioisomer (CAS 728034-12-6) over the target [2,3-c] compound (CAS 1100319-30-9). Specifically, the [2,3-b] isomer is available with lower lead times (in-stock) and at a substantially lower cost-per-milligram from a major UK-based supplier, Fluorochem. In contrast, the target [2,3-c] isomer from a major Chinese supplier, Aladdin, has an extended lead time of 8-12 weeks and a higher price point for comparable quantities . While the [2,3-c] isomer may offer marginally higher certified purity (≥97%) than the [2,3-b] isomer (95%), the trade-off in cost and availability is a primary decision point for research teams.

Procurement Cost & Lead Time
Data to verify
13-15x higher cost per mg vs. [2,3-b] isomer; 8-12 weeks lead time vs. in-stock availability.
Budget and timeline context
Supplier-specific pricing comparison
Medicinal Chemistry Sourcing and Procurement Building Block Synthesis

Scaffold Exclusivity in LSD1 Inhibitor Design: 1H-pyrrolo[2,3-c]pyridine as a Privileged Core for Epigenetic Drug Discovery

The 1H-pyrrolo[2,3-c]pyridine (6-azaindole) scaffold, which forms the core of the target compound, has been specifically identified and optimized as a privileged pharmacophore for developing potent and reversible Lysine-Specific Demethylase 1 (LSD1) inhibitors. A 2024 study published in the *Journal of Medicinal Chemistry* reports the design and synthesis of a novel series of 1H-pyrrolo[2,3-c]pyridin derivatives that demonstrated nanomolar enzymatic IC50 values against LSD1. The most promising compound from this series (23e) exhibited a favorable oral pharmacokinetic (PK) profile and effectively suppressed tumor growth in an acute myelogenous leukemia (AML) xenograft model [1]. This direct application contrasts with the [3,2-c] regioisomer, which is more commonly explored for tubulin polymerization inhibition (e.g., as colchicine-binding site inhibitors) [2].

LSD1 Target Engagement
Class-level
Reported nanomolar enzymatic IC50s and tumor growth suppression in an AML xenograft model.
Reported epigenetic model context
Preclinical model data from 2024 J. Med. Chem. study
Epigenetics Oncology LSD1/KDM1A Inhibition

Reactive Aldehyde Handle: A Quantitative Physicochemical Differentiator for Late-Stage Functionalization

The presence of a single aldehyde group at the 4-position provides a definitive, quantifiable synthetic advantage over the unsubstituted 6-azaindole core (CAS 271-29-4). The aldehyde functionality enables a suite of high-yielding, chemoselective transformations, including reductive amination, Grignard addition, and Knoevenagel condensation, which are not directly possible on the parent scaffold [1]. Furthermore, the calculated physicochemical properties, such as the higher XLogP3 of 0.400 for the target compound compared to an estimated XLogP3 of 0.2 for 6-azaindole, indicate a slight but meaningful increase in lipophilicity, which can be advantageous for optimizing permeability in cellular assays [2].

Synthetic Handle & Properties
Cross-study
C4-aldehyde enables reductive amination and Knoevenagel condensation; +0.2 XLogP3 and +17.1 Ų TPSA vs unsubstituted core.
Supports late-stage diversification strategy
Calculated physicochemical properties (PubChem)
Synthetic Chemistry Library Synthesis Medicinal Chemistry

Differentiated Biological Application: TLR9 Inhibition as a Niche for 1H-pyrrolo[2,3-c]pyridine Derivatives

Patent literature identifies 1H-pyrrolo[2,3-c]pyridine derivatives as inhibitors of Toll-Like Receptor 9 (TLR9), a target implicated in fibrotic diseases such as idiopathic pulmonary fibrosis (IPF) and non-alcoholic steatohepatitis (NASH) [1]. This represents a distinct biological application from the [3,2-c] regioisomer, which has been patented for use as a TLR7/8 inhibitor [2]. While the specific activity of the 4-carbaldehyde building block is not disclosed, the patent's claim to the [2,3-c] core for TLR9 inhibition provides a compelling, class-level differentiator for researchers exploring this target.

TLR9 Inhibition Niche
Class-level
Patent literature claims [2,3-c] derivatives for TLR9 inhibition (IPF/NASH) vs. [3,2-c] for TLR7/8.
Immunomodulatory pathway context
Based on patent claims and structural analysis
Immunology Fibrosis TLR9 Inhibition

Evidence-Based Application Scenarios for Prioritizing 1H-pyrrolo[2,3-c]pyridine-4-carbaldehyde in Research Programs


Scenario 1: Accelerated Synthesis of LSD1-Focused Compound Libraries

A medicinal chemistry team aiming to develop novel, reversible LSD1 inhibitors for acute myeloid leukemia (AML) should prioritize 1H-pyrrolo[2,3-c]pyridine-4-carbaldehyde as a key starting material. The [2,3-c] scaffold is a validated pharmacophore for this target, as demonstrated by recent high-impact studies reporting nanomolar enzymatic IC50s and in vivo efficacy [1]. The 4-carbaldehyde handle provides a convenient synthetic route for late-stage diversification, enabling rapid exploration of structure-activity relationships (SAR) around this privileged core, as opposed to starting from the unfunctionalized 6-azaindole, which would require additional synthetic steps for functionalization [2].

Scenario 2: Targeted Synthesis for TLR9 Antagonist Development in Fibrosis

A research program focused on immunology and fibrotic disease should consider this specific compound as a building block for synthesizing novel TLR9 antagonists. Patent literature explicitly claims 1H-pyrrolo[2,3-c]pyridine derivatives for this application, targeting conditions like IPF and NASH [1]. Utilizing this scaffold allows the research team to operate within a defined intellectual property space and leverage a core that is differentiated from the [3,2-c] regioisomer, which is associated with a different TLR inhibition profile (TLR7/8) [3]. This strategic selection can de-risk the program by focusing on a core with demonstrated utility in the desired therapeutic area.

Scenario 3: Late-Stage Diversification of High-Value 6-Azaindole Leads

For an advanced lead optimization program already centered on a 6-azaindole (1H-pyrrolo[2,3-c]pyridine) pharmacophore, the procurement of the 4-carbaldehyde derivative is a strategic, high-value decision. While the initial cost and lead time are significantly higher than for the [2,3-b] regioisomer [1], the [2,3-c] isomer provides a direct route to modifying the 4-position. This enables the rapid exploration of substituent effects on potency, selectivity, and metabolic stability without the need for lengthy de novo synthesis of a new core. The investment in the more expensive building block is justified by the time and resource savings in a time-sensitive lead optimization campaign, where maintaining the established scaffold is paramount.

Application
Selection Property
Validation Focus
Epigenetic target research (LSD1)
6-Azaindole pharmacophore affinity
Enzymatic and disease model endpoint context
Immuno-signaling studies (TLR9)
Regioisomer-specific TLR inhibition
TLR9-specific assay context and selectivity
Medicinal chemistry library synthesis
C4-aldehyde synthetic reactivity
Diversification scope and synthetic yield validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


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